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Compound of Interest

Compound Name: Titanium trioxide

cat. No.: 8073304

The determination of surface energies for materials like Ti2Os is primarily achieved through
computational modeling, often validated by experimental observation of nanocrystal
morphology.

Density Functional Theory (DFT) Calculations

First-principles calculations based on Density Functional Theory (DFT) are the standard
approach for accurately determining the surface energy of crystalline materials.[1] The general
workflow involves creating a slab model from the optimized bulk crystal structure and
calculating the energy difference between the slab and the bulk material.

Detailed Computational Protocol:

o Bulk Optimization: The initial step is to perform a geometry optimization of the bulk Ti20s
crystal structure. This involves relaxing the lattice parameters and atomic positions to find the
minimum energy configuration. For correlated systems like titanium oxides, the DFT+U
method is often employed to correct for the self-interaction error of standard DFT functionals
like the Generalized Gradient Approximation (GGA).[2][3] The Hubbard U parameter is a
crucial setting that needs to be carefully chosen to accurately model the electronic
properties.[4]

o Slab Model Creation: A crystallographic plane of interest, or facet (e.g., (012)), is cleaved
from the optimized bulk structure to create a slab. This slab is periodically repeated in two
dimensions, with a vacuum layer added in the third dimension to separate the slab from its
periodic images, preventing interactions between the top and bottom surfaces.[3] A
sufficiently thick vacuum space (e.g., 10 A or more) is critical.[3]
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o Surface Energy Calculation: The unrelaxed surface energy (y) is calculated as the excess
energy of the slab compared to the bulk, normalized by the surface area. The formula is:

y = (E_slab - N * E_bulk) / 2A
Where:

o E_slab is the total energy of the slab.[5]

[e]

E_bulk is the energy of the bulk material per formula unit.[3]

N is the number of formula units in the slab.

o

o

Ais the surface area of the slab.[5]

[¢]

The factor of 2 in the denominator accounts for the two surfaces (top and bottom) of the
slab.[3]

» Structural Relaxation: The atoms within the slab are allowed to relax to their minimum energy
positions. This relaxation is a crucial step as it can significantly reduce the calculated surface
energy.[6] The final, relaxed surface energy is the value of interest.

o Key Computational Parameters:

[¢]

Exchange-Correlation Functional: The Perdew—Burke-Ernzerhof (PBE) functional within
the GGA is commonly used.[3]

o Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) is
necessary for convergence.[4]

o k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density
of the k-point mesh must be tested for convergence.[3][4]

o Convergence Criteria: Strict convergence criteria for both electronic self-consistency (e.g.,
10-5 eV) and ionic relaxation (e.g., 0.01 eV/A) are required for accurate results.[4]
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Experimental Validation: Scanning Transmission
Electron Microscopy (STEM)

While DFT provides theoretical surface energies, advanced microscopy techniques can
validate these predictions. Atomic-scale aberration-corrected Scanning Transmission Electron
Microscopy (STEM) is used to directly image the atomic structure of synthesized Ti2O3
nanocrystals.[1] By analyzing these images, researchers can identify the dominant, most
frequently occurring facets, which are expected to be the ones with the lowest surface energy.

[1][7]

Calculated Surface Energies of Ti2O3 Facets

Combining DFT calculations with STEM observations has revealed the most stable, low-energy
facets of Ti20s.[7] A study found that Ti2Os crystals are most often faceted along the (001),
(012), (114), and (120) planes.[1] Different surface terminations (i.e., the atomic species
present on the outermost layer) are possible for each facet, each having a distinct surface

energy.

The calculated cleavage and surface energies for various Ti2Os facets and their terminations
are summarized below. Lower surface energy corresponds to higher stability.
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Cleavage Surface

Facet (hkl) Termination Energy (3/m?) Energy (3/m?) Reference
(001) o) 5.21 1.02 [7]

Ti 4.95 [7]

(012) TiO 1.60 [7]

o) [7]

Ti [7]

(114) o) 1.53 [7]

TiO (Type 1) 2.36 [7]

TiO (Type 1) 2.42 [7]

(120) O (Type I) 6.60 1.98 [7]

Note: The (012) surface can be terminated by O, Ti, or TiO layers. The TiO-terminated (012)
surface is found to have the lowest surface energy among this family and is considered the

most stable and prevalent surface of Ti20s.[7]

Visualizing Computational Workflows and

Relationships

Computational Workflow for Surface Energy

The following diagram illustrates the step-by-step process for calculating surface energies

using DFT.
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DFT workflow for surface energy calculation.
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Wulff Construction and Crystal Morphology

The calculated surface energies (y) for different facets (hkl) can be used to predict the
equilibrium crystal shape through a Wulff construction.[8][9] This principle states that the
distance from the center of the crystal to a given facet is proportional to that facet's surface
energy.[8] Therefore, facets with lower surface energy will be larger and more prominently
expressed in the final crystal morphology.

The diagram below shows the relationship between the calculated surface energies and the
predicted stability of the corresponding Ti2Os facets.
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From surface energy to crystal shape via Wulff construction.
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Conclusion

The stability and prevalence of Ti=Os facets are directly linked to their surface energies.
Through rigorous DFT calculations, it has been determined that the (001) O-terminated, (114)
O-terminated, and (012) TiO-terminated surfaces exhibit low surface energies.[1][7] Among
these, the (012) surface with TiO termination is identified as the most stable, suggesting it will
be the most prevalent surface in TizOs nanocrystals.[7] This fundamental understanding,
derived from robust computational protocols and validated by experimental microscopy, is
crucial for designing and synthesizing Ti2Os nanomaterials with tailored morphologies and
enhanced performance for applications in catalysis and electronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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